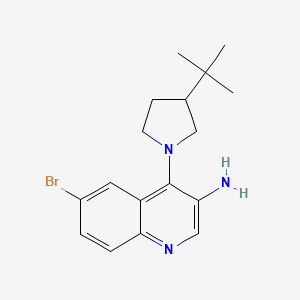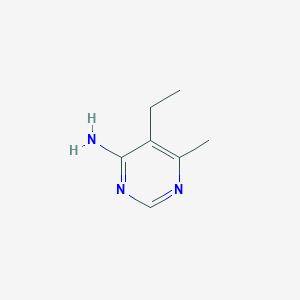![molecular formula C12H16O2 B13457196 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate CAS No. 105401-74-9](/img/structure/B13457196.png)
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate is a chemical compound with the molecular formula C12H16O2. It is known for its unique tricyclic structure, which includes a bicyclo[2.2.1]heptane framework fused with a cyclopentane ring. This compound is also referred to as 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[5.2.1.02,6]dec-3-enyl acetate
- 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acetate
- 4,7-Methano-1H-inden-3-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
Uniqueness
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate is unique due to its specific tricyclic structure and the presence of an acetate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h4-5,8-12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKVBDHPANGKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C1C3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761757 |
Source


|
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105401-74-9 |
Source


|
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
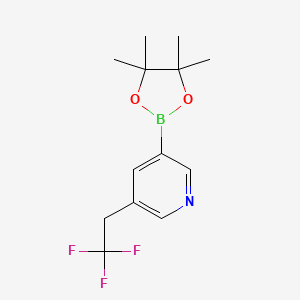
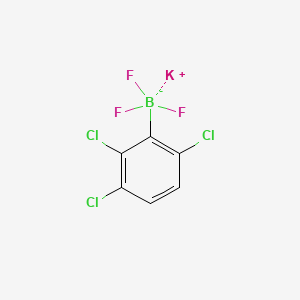
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
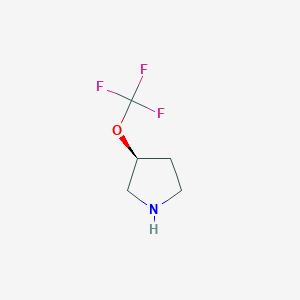
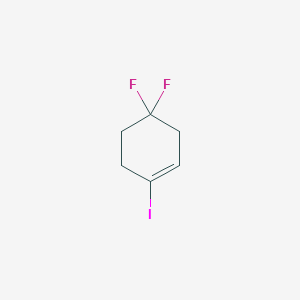
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
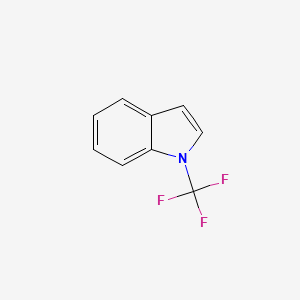
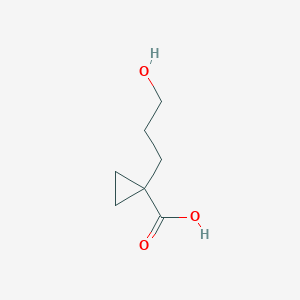
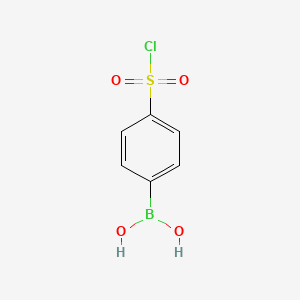
![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
